![molecular formula C8H16GeO4 B14368354 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane CAS No. 93225-62-8](/img/structure/B14368354.png)
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[44]nonane is a unique organogermanium compound characterized by its spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate germanium complexes, which then cyclize to form the spirocyclic structure. Common reagents used in this synthesis include germanium tetrachloride and various diols, with reaction conditions often involving anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, organometallic reagents; conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions include various germanium-containing compounds, such as germanium oxides, reduced germanium species, and substituted spirocyclic compounds.
科学研究应用
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane exerts its effects is primarily through its interaction with biological molecules and cellular structures. The compound can interact with proteins, nucleic acids, and cell membranes, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
相似化合物的比较
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients and their synthetic routes involving Diels-Alder reactions.
1,4,7-Cycloundecatriene, 1,5,9,9-tetramethyl-: Another spirocyclic compound with applications in materials science.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Used in the fragrance industry and known for its unique structural properties.
Uniqueness
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is unique due to its germanium core and spirocyclic structure, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability, reactivity, and specific interactions with biological molecules.
属性
CAS 编号 |
93225-62-8 |
|---|---|
分子式 |
C8H16GeO4 |
分子量 |
248.84 g/mol |
IUPAC 名称 |
2,3,7,8-tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16GeO4/c1-5-6(2)11-9(10-5)12-7(3)8(4)13-9/h5-8H,1-4H3 |
InChI 键 |
KJIKGQHIJQHDPX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O[Ge]2(O1)OC(C(O2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


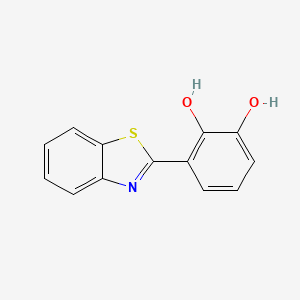
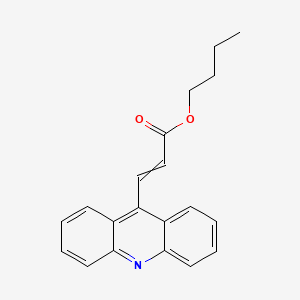
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

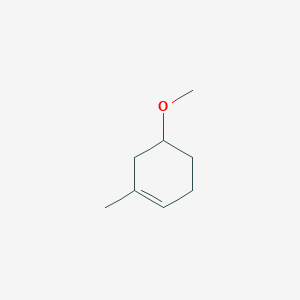
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
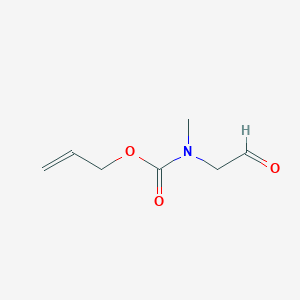
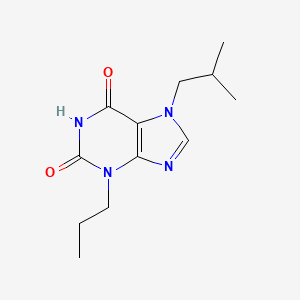
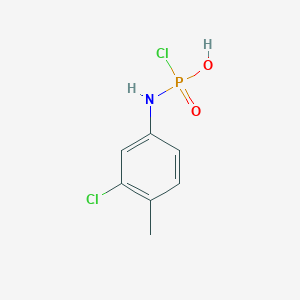
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)


![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)

